1-bromo-2-[(E)-2-nitroethenyl]benzene
Overview
Description
1-Bromo-2-[(E)-2-nitroethenyl]benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a nitroethenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene typically involves the bromination of 2-nitroethenylbenzene. This process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2-[(E)-2-aminoethenyl]benzene, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
1-Bromo-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound can be used in the preparation of polymers and other materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the design of molecules with anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which 1-bromo-2-[(E)-2-nitroethenyl]benzene exerts its effects in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic substitution reactions, where the bromine atom can be replaced by other electrophiles. The nitro group also plays a crucial role in reduction reactions, where it can be converted to an amino group through the transfer of electrons from reducing agents .
Comparison with Similar Compounds
1-Bromo-2-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds, such as:
Bromobenzene: Lacks the nitroethenyl group, making it less reactive in certain types of chemical reactions.
2-Nitroethenylbenzene: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
1-Bromo-2-nitrobenzene: Similar structure but without the ethenyl group, affecting its reactivity and applications.
The presence of both the bromine and nitroethenyl groups in this compound makes it a unique and versatile compound in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDNZXJABSGIO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38815-55-3, 65185-68-4, 155988-33-3 | |
Record name | Benzene, ethenyl-, monobromo mononitro deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038815553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Bromo-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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